molecular formula C15H25BN2O4 B11827353 tert-Butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate

tert-Butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate

Cat. No.: B11827353
M. Wt: 308.18 g/mol
InChI Key: KIYBEMSDZNNBAO-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate is a complex organic compound that features a boron-containing dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate typically involves the reaction of 5-methyl-1H-imidazole-1-carboxylate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents or nucleophiles are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include boronic acids, reduced imidazole derivatives, and substituted imidazole compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its boron-containing ring is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its unique structure allows it to interact with biological targets, making it a candidate for drug development. Studies have investigated its role in inhibiting specific enzymes and pathways related to diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with other molecules makes it valuable in material science research.

Mechanism of Action

The mechanism by which tert-Butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with hydroxyl and amino groups in proteins, modulating their activity. This interaction can inhibit or activate specific pathways, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate
  • tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Uniqueness

What sets tert-Butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-carboxylate apart from similar compounds is its imidazole ring, which provides unique electronic properties and reactivity. This makes it particularly useful in applications where specific interactions with biological targets or materials are required.

Properties

Molecular Formula

C15H25BN2O4

Molecular Weight

308.18 g/mol

IUPAC Name

tert-butyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-carboxylate

InChI

InChI=1S/C15H25BN2O4/c1-10-11(16-21-14(5,6)15(7,8)22-16)17-9-18(10)12(19)20-13(2,3)4/h9H,1-8H3

InChI Key

KIYBEMSDZNNBAO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(C=N2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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